molecular formula C62H89CoN13O15P<br>C62H90CoN13O15P B081358 Hydroxocobalamin CAS No. 13422-51-0

Hydroxocobalamin

Cat. No. B081358
CAS RN: 13422-51-0
M. Wt: 1347.4 g/mol
InChI Key: ITFLMCXLENHUAD-PMEYKKDOSA-L
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Description

Hydroxocobalamin is a natural form of vitamin B12, notable for its role in the human body and chemical reactions. It has been studied for its capabilities in treating vitamin B12 deficiencies and its potential in photodynamic and pharmacokinetic applications.

Synthesis Analysis

This compound can be synthesized within mitochondrial environments, as observed in rat liver mitochondria, where it is converted to adenosylcobalamin in the presence of ATP and reducing equivalents, independent of electron transport or oxidative phosphorylation processes (Fenton & Rosenberg, 1978). Additionally, partial synthetic pathways involving reduced this compound and adenosine derivatives have been explored for producing vitamin B12 coenzyme analogues (Smith et al., 1962).

Molecular Structure Analysis

The molecular structure of this compound has been detailed through density functional methods, revealing insights into its electronic structure and bonding characteristics. The X-ray crystal structure analysis has compared this compound with other cobalamin compounds, emphasizing variations in Mulliken charges and bond orders on the axial fragment (Ouyang et al., 2005).

Chemical Reactions and Properties

This compound exhibits unique reactivities, such as the photogeneration of hydroxyl radicals under specific conditions, with its photostability and excited state dynamics providing insights into its photochemical properties (Wiley et al., 2016). Moreover, it can undergo transformations in the absence of light, such as conversion to sulfitocobalamin in the presence of bisulfite ions, highlighting the importance of environmental conditions on its chemical form and potential clinical significance (Farquharson & Adams, 1977).

Physical Properties Analysis

The photolysis of this compound in aqueous solutions demonstrates its sensitivity to light and pH, with its stability being maximal around neutral pH. This property is crucial for understanding its behavior in various environments and potential applications in light-sensitive processes (Ahmad, Hussain, & Fareedi, 1992).

Chemical Properties Analysis

This compound's interaction with nitric oxide (NO) has been studied, showing its capacity to bind NO. This interaction is significant for its application in treating conditions related to NO, such as hypotension and toxicity associated with endotoxemia, further emphasizing its therapeutic potential beyond vitamin B12 supplementation (Greenberg et al., 1995).

Mechanism of Action

Target of Action

The primary target of Cyanokit, also known as Hydroxocobalamin or Hydroxomin, is cyanide, a highly toxic compound that inhibits cellular respiration . Cyanide binds to cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cellular death .

Mode of Action

This compound interacts with cyanide ions to form cyanocobalamin, a non-toxic compound . Each this compound molecule can bind one cyanide ion by substituting the hydroxo ligand linked to the trivalent cobalt ion to form cyanocobalamin . This reaction effectively neutralizes cyanide, preventing it from inhibiting cellular respiration .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain. By neutralizing cyanide, this compound prevents the inhibition of cytochrome c oxidase, thereby allowing the electron transport chain to function properly . This allows cells to continue producing ATP through oxidative phosphorylation, preventing cellular death and the systemic effects of cyanide poisoning .

Pharmacokinetics

This compound has a half-life of 26-31 hours and is primarily excreted in the urine . It forms cobalamin (III) complexes, which are then excreted . The pharmacokinetics of this compound contribute to its efficacy in treating cyanide poisoning, as it remains in the body for a sufficient amount of time to neutralize cyanide, but is also excreted in a timely manner to prevent toxicity .

Result of Action

The primary result of this compound’s action is the neutralization of cyanide, preventing cellular death and the systemic effects of cyanide poisoning . This includes preventing lactic acid accumulation, which is a result of anaerobic metabolism when cells are unable to utilize oxygen due to cyanide’s inhibition of the electron transport chain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the body, such as thiosulfate, can compete with this compound for cyanide ions . Additionally, the pH of the body can impact the stability of this compound and its ability to bind cyanide

Future Directions

Hydroxocobalamin is currently used to treat vitamin B12 deficiency and cyanide poisoning . Future research may explore its use in treating other conditions, such as multiple sclerosis, Parkinson’s disease, myalgic encephalomyelitis, autism, and amyotrophic lateral sclerosis .

properties

IUPAC Name

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/q;+3;/p-3/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZNUFWCRFCGIH-WZHZPDAFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H89CoN13O15P
Record name hydroxocobalamin
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Description Data deposited in or computed by PubChem

Molecular Weight

1346.4 g/mol
Source PubChem
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Physical Description

Dark red solid; [Merck Index] Odorless or with a slight odor of acetone; [HSDB], Solid
Record name Hydroxocobalamin
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Solubility

Moderately sol lower aliphatic alcohols; practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform, PRACTICALLY INSOL IN CHLOROFORM
Record name HYDROXOCOBALAMIN
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Vapor Pressure

2.06X10-11 mm Hg at 25 °C
Record name HYDROXOCOBALAMIN
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Mechanism of Action

Hydroxocobalamin is a complexation agent that acts by direct binding of the cyanide ions, resulting in cyanocobalamin which is a highly stable, nontoxic compound that is excreted in the urine. In addition, increased blood pressure observed in some healthy subjects of the phase I clinical study and results of a non-clinical study performed in anesthetized rabbits suggest an interference of hydroxocobalamin with the NO system., VITAMIN B12 IS IMPLICATED IN PROTEIN SYNTH THROUGH ITS ROLE IN SYNTH OF AMINE ACID METHIONINE... /COBALAMINS/, COENZYME B12 IS REQUIRED FOR HYDROGEN TRANSFER & ISOMERIZATION WHEREBY METHYLMALONATE IS CONVERTED TO SUCCINATE, THUS INVOLVING COBALAMIN IN BOTH FAT & CARBOHYDRATE METABOLISM. ... METHYLCOBALAMIN IS REQUIRED FOR CONVERSION OF HOMOCYSTEINE TO METHIONINE IN MAMMALS. /COBALAMINS/
Record name HYDROXOCOBALAMIN
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Color/Form

Dark red, orthorhombic needles or platelets from water and acetone, DARK RED CRYSTALS OR RED CRYSTALLINE POWDER

CAS RN

13422-51-0
Record name Hydroxocobalamin [USAN:USP:INN:BAN:JAN]
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Record name Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-ester with (5,6-dimethyl-1-.alpha.-D-ribofuranosyl-1H-benzimidazole-.kappa.N3)
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Record name Hydroxocobalamin
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Record name HYDROXOCOBALAMIN
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Record name HYDROXOCOBALAMIN
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Record name Hydroxocobalamin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 °C (decomposes)
Record name HYDROXOCOBALAMIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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